
Tris(2,6-dimethylphenyl) phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,6-dimethylphenyl) phosphite is an organophosphorus compound widely used in various chemical applications. It is known for its role as a stabilizer and antioxidant in polymer chemistry, where it helps in preventing the degradation of materials by neutralizing free radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethylphenyl) phosphite typically involves the reaction of phosphorus trichloride with 2,6-dimethylphenol in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of intermediate chlorophosphites, which are then converted to the final product by further reaction with 2,6-dimethylphenol .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in continuous flow reactors. This method allows for efficient scaling up of the reaction, ensuring high yields and purity of the product. The use of continuous flow reactors also minimizes the reaction time and improves the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(2,6-dimethylphenyl) phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: It can be oxidized to Tris(2,6-dimethylphenyl) phosphate using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions are less common but can be achieved using strong reducing agents.
Major Products: The major products formed from these reactions include Tris(2,6-dimethylphenyl) phosphate and various substituted phosphites depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(2,6-dimethylphenyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: It has been studied for its potential effects on biological systems, including its role as an antioxidant.
Medicine: Research has explored its potential use in drug formulations due to its stabilizing properties.
Industry: It is widely used in the production of plastics and other materials to enhance their durability and stability
Wirkmechanismus
The primary mechanism by which Tris(2,6-dimethylphenyl) phosphite exerts its effects is through its role as a reducing agent. It neutralizes free radicals by donating electrons, thereby preventing oxidative degradation of materials. This antioxidant property is particularly valuable in polymer chemistry, where it helps in extending the lifespan of materials .
Vergleich Mit ähnlichen Verbindungen
- Tris(2,4-dimethylphenyl) phosphite
- Tris(2,6-dimethoxyphenyl) phosphite
- Tris(2,4,6-trimethylphenyl) phosphine
Uniqueness: Tris(2,6-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which make it particularly effective as an antioxidant and stabilizer. Its structure allows for efficient interaction with free radicals, providing superior protection against oxidative degradation compared to other similar compounds .
Eigenschaften
CAS-Nummer |
52830-49-6 |
|---|---|
Molekularformel |
C24H27O3P |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
tris(2,6-dimethylphenyl) phosphite |
InChI |
InChI=1S/C24H27O3P/c1-16-10-7-11-17(2)22(16)25-28(26-23-18(3)12-8-13-19(23)4)27-24-20(5)14-9-15-21(24)6/h7-15H,1-6H3 |
InChI-Schlüssel |
YJLVKRVGSARISS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OP(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)


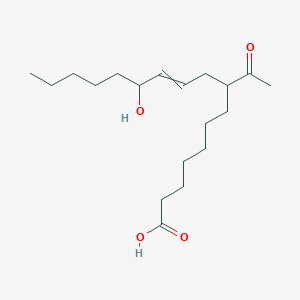
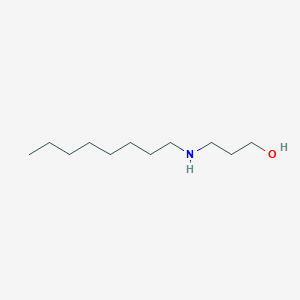
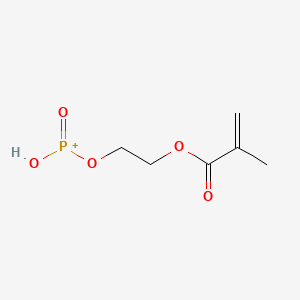


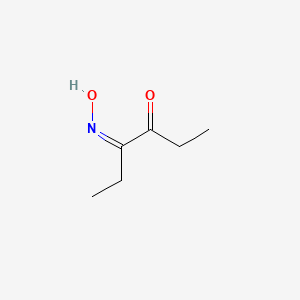
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
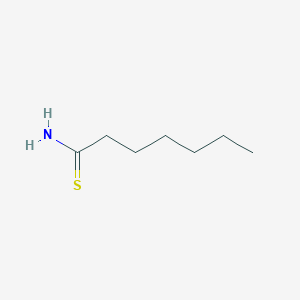
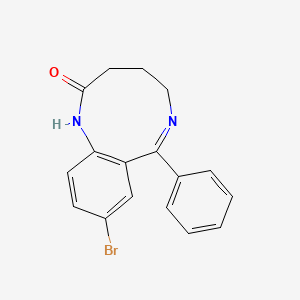
![Phenol, 4-bromo-2-[(2-nitrophenyl)azo]-](/img/structure/B14644872.png)
